2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)
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Overview
Description
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) is an organic compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 4,6-diamino-1,3-phenylene with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the ether linkages . The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol).
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amine groups in the compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide at 50-60°C.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylene derivatives.
Scientific Research Applications
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar reactivity but lacks the ether linkages present in 2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol).
m-Phenylenediamine: Another isomer of phenylenediamine with different substitution patterns and reactivity.
2,4,6-Trimethyl-1,3-phenylenediamine: A derivative with additional methyl groups that influence its chemical properties and reactivity.
Uniqueness
2,2’-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to its combination of amine and ether functional groups, which provide a versatile platform for various chemical modifications. This dual functionality makes it particularly valuable in the synthesis of complex molecules and materials.
Properties
CAS No. |
94082-77-6 |
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Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-[2,4-diamino-5-(2-hydroxyethoxy)phenoxy]ethanol |
InChI |
InChI=1S/C10H16N2O4/c11-7-5-8(12)10(16-4-2-14)6-9(7)15-3-1-13/h5-6,13-14H,1-4,11-12H2 |
InChI Key |
PBBRFJWECSDSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)OCCO)OCCO)N |
Origin of Product |
United States |
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